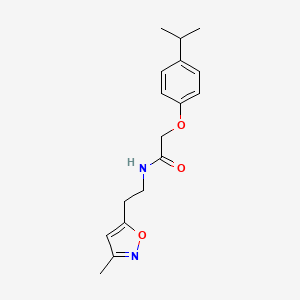
2-(4-isopropylphenoxy)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-isopropylphenoxy)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H22N2O3 and its molecular weight is 302.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-isopropylphenoxy)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide, also known by its CAS number 1421493-42-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H22N2O3, with a molecular weight of 302.37 g/mol. The compound features an isoxazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₂O₃ |
| Molecular Weight | 302.37 g/mol |
| CAS Number | 1421493-42-6 |
Biological Activity
Research indicates that compounds containing isoxazole derivatives often exhibit significant biological activities, including anti-inflammatory, analgesic, and antitumor effects. The specific biological activities of this compound can be summarized as follows:
The compound acts primarily as an antagonist of exchange proteins directly activated by cAMP (EPAC), which are crucial in various physiological processes. By inhibiting EPAC, the compound may influence intracellular signaling pathways that regulate cell proliferation and inflammation .
Pharmacological Studies
- Antiinflammatory Activity : In vitro studies have shown that derivatives with similar structures can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through modulation of EPAC pathways, although specific data on this compound's efficacy is limited.
- Neuroprotective Effects : Some research indicates that isoxazole derivatives can protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on EPAC Antagonists : A series of substituted isoxazole compounds were synthesized and evaluated for their EPAC antagonistic properties. Results indicated that modifications at various positions on the phenyl ring enhanced activity, suggesting that similar modifications could optimize the efficacy of this compound .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that specific structural features are critical for maintaining biological activity. The presence of the isopropyl group and the isoxazole moiety were highlighted as significant contributors to the overall activity profile .
Properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12(2)14-4-6-15(7-5-14)21-11-17(20)18-9-8-16-10-13(3)19-22-16/h4-7,10,12H,8-9,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVITTPIGHFIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














